molecular formula C21H18ClN3O5 B2793967 Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899975-65-6

Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2793967
CAS No.: 899975-65-6
M. Wt: 427.84
InChI Key: VEXNLSWSQULCPM-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains an ethyl group, a chlorophenyl group, an amino group, and a carboxylate group . It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The structure of related compounds has been verified using techniques such as elemental microanalysis, FTIR, and 1H NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Related compounds have shown antileishmanial and antimalarial activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Related compounds such as ethyl 2-amino-3-(2-chlorophenyl)propanoate have been described as liquids .

Scientific Research Applications

Synthesis and Antimicrobial Properties

A notable application of this compound is in the synthesis of new quinazolines and their derivatives, which have been explored for potential antimicrobial properties. The process involves reactions with hydrazine hydrate and aryl isothiocyanates, leading to the production of compounds that exhibit antibacterial and antifungal activities against a range of pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).

Molecular Structure and Analysis

The molecular structure and characterization of related compounds have been extensively studied through various analytical methods, including NMR, mass spectral analysis, and X-ray diffraction studies. These studies provide valuable insights into the structural stability and interactions at the molecular level, which are crucial for understanding the compound's potential applications (Achutha et al., 2017).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound have been synthesized and tested for antimicrobial activity. The creation of mercapto-and aminopyrimidine derivatives, for example, has shown promise as antimicrobial agents against various microorganisms, highlighting the compound's significance in developing new therapeutic agents (El-kerdawy et al., 1990).

Regioselective Synthesis

Research has also delved into the regioselective synthesis of related compounds, demonstrating sophisticated chemical processes that allow for high specificity in molecular configurations. These studies contribute to our understanding of how to precisely manipulate chemical structures for desired outcomes in drug development and other applications (Machado et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Indole derivatives, which may be structurally similar to this compound, have shown diverse biological activities and have been suggested for exploration for new therapeutic possibilities .

Properties

IUPAC Name

ethyl 4-[2-(3-chloroanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5/c1-2-29-21(28)20-17(12-19(27)25(24-20)16-9-4-3-5-10-16)30-13-18(26)23-15-8-6-7-14(22)11-15/h3-12H,2,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXNLSWSQULCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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